molecular formula C9H7NO4S2 B3387945 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid CAS No. 854357-37-2

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

Cat. No.: B3387945
CAS No.: 854357-37-2
M. Wt: 257.3 g/mol
InChI Key: LYHWDWXFGPHJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid is a versatile small molecule scaffold with the chemical formula C₉H₇NO₄S₂ and a molecular weight of 257.3 g/mol This compound is known for its unique structural features, which include a benzothiazole ring fused with a sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid typically involves the reaction of benzothiazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
  • 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]benzoic acid
  • 2-(2-Benzothiazolyl)acetic acid

Uniqueness

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S2/c11-8(12)5-15-9-6-3-1-2-4-7(6)16(13,14)10-9/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHWDWXFGPHJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200829
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-37-2
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Reactant of Route 2
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Reactant of Route 3
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Reactant of Route 4
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Reactant of Route 5
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid
Reactant of Route 6
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.